8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine
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Overview
Description
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine is an organophosphorus compound that features a phosphine group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine typically involves the reaction of diphenylphosphine with a naphthalene derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where diphenylphosphine is reacted with a halogenated naphthalene compound in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive phosphine group.
Chemical Reactions Analysis
Types of Reactions
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: The phosphine group can coordinate with metal centers, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and bases are often used.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal-phosphine complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Coordination Chemistry: It is used to form complexes with various metals, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism by which 8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine exerts its effects is primarily through its ability to act as a ligand. The phosphine group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The naphthalene ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Similar structure but with a quinoline ring instead of a naphthalene ring.
Diphenylphosphine: Lacks the naphthalene ring, making it less sterically hindered.
8-(Diphenylphosphanyl-oxy)quinoline: Contains an oxygen atom in the structure, altering its electronic properties.
Uniqueness
8-(Diphenylphosphanyl)-N,N-dimethylnaphthalen-1-amine is unique due to the combination of the phosphine group and the naphthalene ring. This structure provides a balance of electronic and steric properties that can be fine-tuned for specific applications in catalysis and material science. The rigidity of the naphthalene ring also contributes to the stability of the metal-ligand complexes formed with this compound.
Properties
CAS No. |
83300-12-3 |
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Molecular Formula |
C24H22NP |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
8-diphenylphosphanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C24H22NP/c1-25(2)22-17-9-11-19-12-10-18-23(24(19)22)26(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h3-18H,1-2H3 |
InChI Key |
MCVHVKKSNWGNDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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